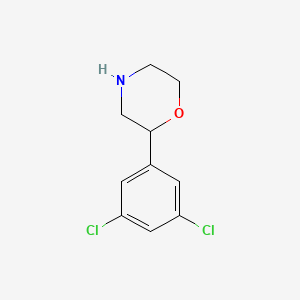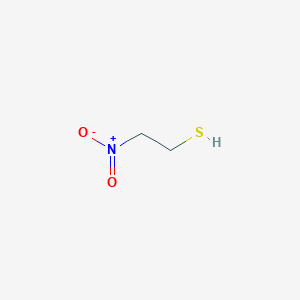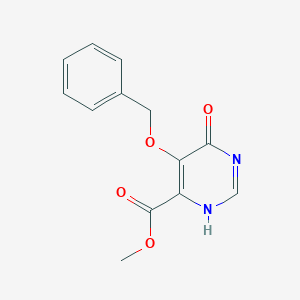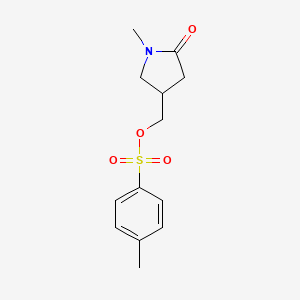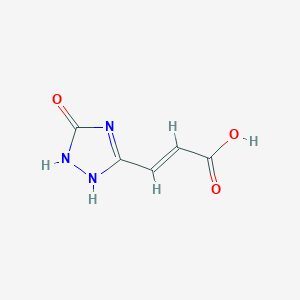
(E)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid: . This compound is characterized by its unique structure, which includes an iodomethyl group and a tetrahydrofuro[2,3-d][1,3]dioxol ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,5S,6R,6aR)-5-(Iodomethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodomethyl group may be converted to other functional groups.
Reduction: Reduction reactions can be used to modify the iodomethyl group or other parts of the molecule.
Substitution: The iodomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3aR,5S,6R,6aR)-5-(Iodomethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound can be used to study the effects of iodomethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicine, the compound has potential applications in drug development. Its unique structure may provide therapeutic benefits, particularly in targeting specific molecular pathways.
Industry: In industrial research, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3aR,5S,6R,6aR)-5-(Iodomethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The compound’s unique ring system may also play a role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- (3aR,5S,6R,6aR)-5-(Bromomethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- (3aR,5S,6R,6aR)-5-(Chloromethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Uniqueness: The primary uniqueness of (3aR,5S,6R,6aR)-5-(Iodomethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol lies in its iodomethyl group. This functional group imparts distinct reactivity and potential biological activity compared to its bromomethyl and chloromethyl analogs. The presence of iodine can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets .
Propriétés
IUPAC Name |
(E)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHXGAAKITUNCJ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)



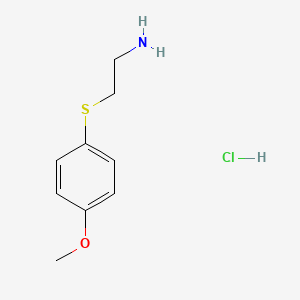
![(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7946121.png)
![(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7946123.png)

